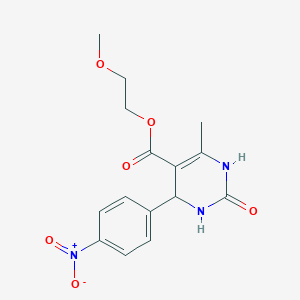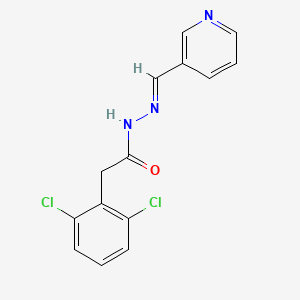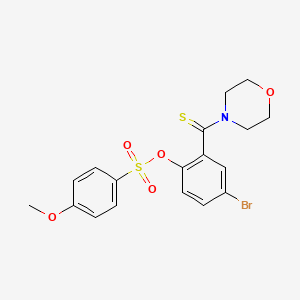
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is commonly referred to as BmMT and is used in various scientific studies to understand its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BmMT is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. BmMT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
BmMT has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. BmMT has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. Additionally, BmMT has been shown to have antiviral properties by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BmMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BmMT is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of BmMT is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BmMT. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic use. Another direction is to investigate its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of BmMT for therapeutic use.
Métodos De Síntesis
The synthesis of BmMT involves the reaction of 4-bromo-2-nitrophenol with morpholine-4-carbodithioic acid, followed by the reaction with 4-methoxybenzenesulfonyl chloride. The final product obtained is a white crystalline powder.
Aplicaciones Científicas De Investigación
BmMT has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BmMT has also been used in studies related to cardiovascular diseases, neurodegenerative diseases, and infectious diseases.
Propiedades
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5S2/c1-23-14-3-5-15(6-4-14)27(21,22)25-17-7-2-13(19)12-16(17)18(26)20-8-10-24-11-9-20/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRDXNZHAQEPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)
![4-tert-butyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5211323.png)
![2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5211325.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)
![3-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5211351.png)
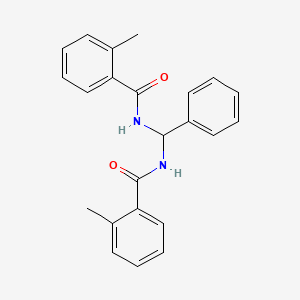
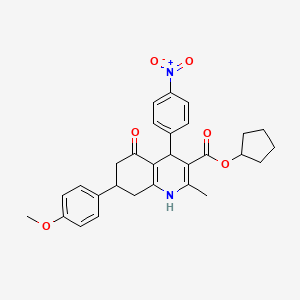

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)

